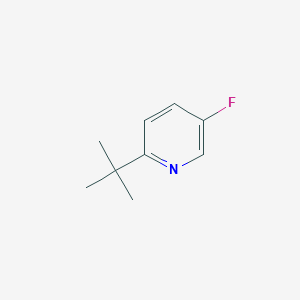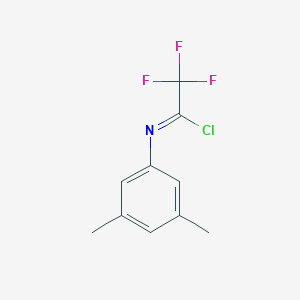
2,6-Dichloro-4-methylphenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-methylphenyl Isothiocyanate is an organic compound with the molecular formula C8H5Cl2NS. It is a derivative of isothiocyanate, characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Amines and Thiophosgene: One common method involves the reaction of amines with thiophosgene.
From Amines and Carbon Disulfide: Another method uses carbon disulfide in the presence of di-tert-butyl dicarbonate and DMAP or DABCO as catalysts.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
Industrial production often employs the reaction of phenyl isothiocyanate with corresponding amines under mild conditions and nitrogen protection. This method is advantageous due to its low toxicity, cost-effectiveness, and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: 2,6-Dichloro-4-methylphenyl Isothiocyanate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Solvents: Dimethylbenzene is commonly used as a solvent.
Conditions: Reactions are typically carried out under nitrogen protection to prevent oxidation.
Major Products
Substituted Isothiocyanates: Formed through nucleophilic substitution.
Thioureas: Formed through addition reactions with amines.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-methylphenyl Isothiocyanate is used in various fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of the isothiocyanate group. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is utilized in enzyme inhibition studies and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenyl Isothiocyanate: Similar structure but with chlorine atoms at different positions.
Phenyl Isothiocyanate: Lacks the chlorine and methyl substituents, making it less reactive in certain contexts.
Uniqueness
2,6-Dichloro-4-methylphenyl Isothiocyanate is unique due to the specific positioning of its chlorine atoms and methyl group, which enhances its reactivity and makes it suitable for specialized applications in synthesis and research .
Eigenschaften
Molekularformel |
C8H5Cl2NS |
|---|---|
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
1,3-dichloro-2-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H5Cl2NS/c1-5-2-6(9)8(11-4-12)7(10)3-5/h2-3H,1H3 |
InChI-Schlüssel |
DOADXUCZYQNIFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)N=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)
![3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B15334017.png)




![Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)






